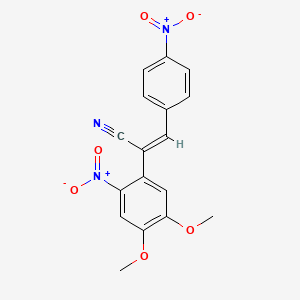![molecular formula C15H10F6N2O B11944993 N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea CAS No. 6528-01-4](/img/structure/B11944993.png)
N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea is a chemical compound known for its unique structural properties and significant applications in various fields of science and industry. This compound features two trifluoromethyl groups attached to a phenyl ring, which is further connected to a phenylurea moiety. The presence of trifluoromethyl groups imparts distinct chemical and physical properties, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea exerts its effects involves its ability to interact with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and other interactions with target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea moiety instead of a urea moiety.
3,5-Bis(trifluoromethyl)aniline: Lacks the phenylurea moiety but shares the trifluoromethyl-substituted phenyl ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains trifluoromethyl groups but differs in the overall structure and functional groups.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea is unique due to its specific combination of trifluoromethyl groups and phenylurea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, lipophilicity, and specific interactions with biological targets.
Properties
CAS No. |
6528-01-4 |
|---|---|
Molecular Formula |
C15H10F6N2O |
Molecular Weight |
348.24 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C15H10F6N2O/c16-14(17,18)9-6-10(15(19,20)21)8-12(7-9)23-13(24)22-11-4-2-1-3-5-11/h1-8H,(H2,22,23,24) |
InChI Key |
FCSLACXMLJUADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




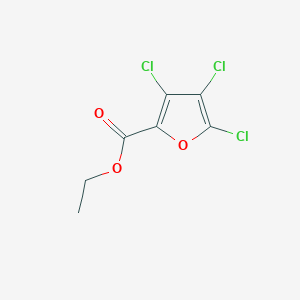
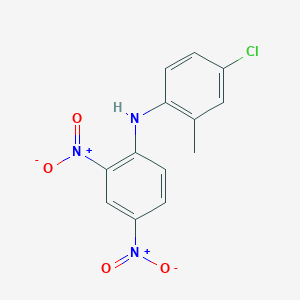
![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
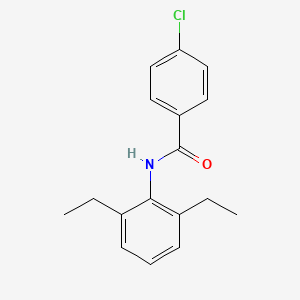
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
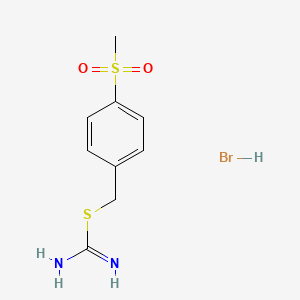
![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

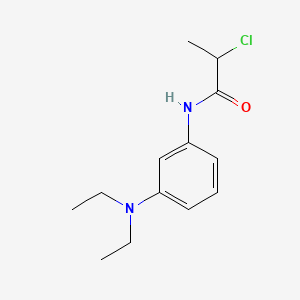
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

